2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide
CAS No.: 886503-08-8
Cat. No.: VC20825703
Molecular Formula: C8H4BrCl2F3O
Molecular Weight: 323.92 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 886503-08-8 |
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Molecular Formula | C8H4BrCl2F3O |
Molecular Weight | 323.92 g/mol |
IUPAC Name | 2-(bromomethyl)-1,3-dichloro-5-(trifluoromethoxy)benzene |
Standard InChI | InChI=1S/C8H4BrCl2F3O/c9-3-5-6(10)1-4(2-7(5)11)15-8(12,13)14/h1-2H,3H2 |
Standard InChI Key | ZHLKYFQGUSHCIH-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C(=C1Cl)CBr)Cl)OC(F)(F)F |
Canonical SMILES | C1=C(C=C(C(=C1Cl)CBr)Cl)OC(F)(F)F |
2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide is an organic compound with the chemical formula
and a CAS number of 886503-08-8. This compound is characterized by the presence of dichloro, trifluoromethoxy, and benzyl bromide functional groups, which contribute to its unique chemical properties and reactivity. Its molecular weight is approximately 323.922 g/mol.
Synthetic Routes
The synthesis of 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide typically involves the bromination of 2,6-dichloro-4-(trifluoromethoxy)toluene. The reaction is conducted using bromine or N-bromosuccinimide (NBS) as the brominating agent in a solvent such as carbon tetrachloride or chloroform. The reaction conditions often include refluxing to ensure complete bromination.
Industrial Production
For industrial production, similar synthetic routes are employed but on a larger scale. Careful control of reaction parameters is crucial to ensure high yield and purity. Continuous flow reactors and automated systems may enhance production efficiency and safety.
Types of Reactions
2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide can undergo various chemical reactions:
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Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
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Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohol or benzaldehyde derivatives.
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Reduction Reactions: Reduction can lead to the formation of benzyl chloride or benzyl fluoride derivatives.
Common Reagents and Conditions
Reagents used in these reactions include:
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Nucleophilic Substitution: Sodium azide, potassium thiolate, sodium alkoxide in polar aprotic solvents like DMF or DMSO at elevated temperatures.
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Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.
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Reduction: Lithium aluminum hydride or sodium borohydride.
Synthetic Chemistry
In synthetic chemistry, this compound serves as a crucial building block for various organic syntheses, particularly in nucleophilic substitution reactions that yield diverse benzyl derivatives.
Medicinal Chemistry
In medicinal chemistry, it is involved in developing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its reactivity allows for modifications of biological molecules through covalent bonding.
Biochemical Research
In biochemical research, this compound is utilized for enzyme inhibition studies and cellular metabolism research, providing insights into metabolic pathways and enzyme mechanisms.
Biological Activity
Research indicates that 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide exhibits various biological activities:
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Anticancer Activity: In vitro assays have shown its ability to inhibit cancer cell proliferation.
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Hypnotic Effects: It has potential applications in treating sleep disorders due to its sedative properties observed in animal models.
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Inhibition of Mitochondrial Activity: Compounds with similar structures may inhibit mitochondrial functions affecting ATP production.
Case Study 1: Enzyme Inhibition
Studies have demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways by modifying cysteine residues in key metabolic enzymes.
Case Study 2: Drug Development
In drug development processes, it has been utilized to synthesize novel anti-cancer agents by introducing trifluoromethoxy groups into drug candidates, enhancing their pharmacological properties.
Comparison with Similar Compounds
The uniqueness of 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide lies in its combination of functional groups that enhance its electrophilicity and stability compared to similar compounds such as:
Compound Name | Unique Features |
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2,6-Difluoro-4-(trifluoromethoxy)benzyl bromide | Lacks dichloro group |
4-(Trifluoromethoxy)benzyl bromide | No dichloro substituents |
2,6-Dichloro-4-(trifluoromethoxy)toluene | Different structural framework |
This compound's distinct reactivity makes it a valuable intermediate in organic synthesis and pharmaceutical applications.
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